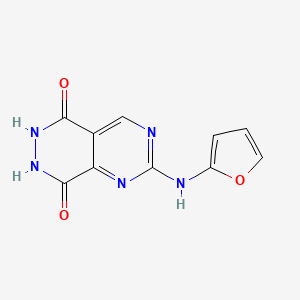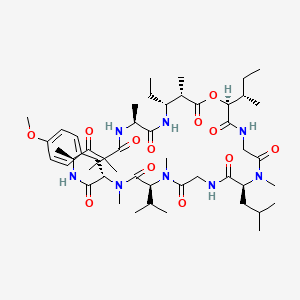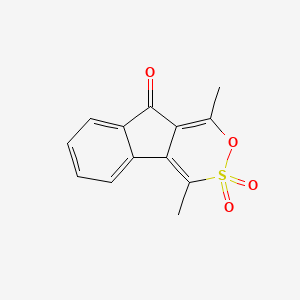
1,4-Dimethyl-9H-indeno(1,2-d)(1,2)oxathiin-9-one 3,3-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-9H-indeno(1,2-d)(1,2)oxathiin-9-one 3,3-dioxide is a chemical compound with a complex structure that includes an indeno-oxathiin core.
Preparation Methods
The synthesis of 1,4-Dimethyl-9H-indeno(1,2-d)(1,2)oxathiin-9-one 3,3-dioxide involves several steps. The synthetic routes typically include the formation of the indeno-oxathiin core followed by the introduction of methyl groups at specific positions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
1,4-Dimethyl-9H-indeno(1,2-d)(1,2)oxathiin-9-one 3,3-dioxide undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Common reagents for substitution reactions include halogens and other electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1,4-Dimethyl-9H-indeno(1,2-d)(1,2)oxathiin-9-one 3,3-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as an inhibitor of specific enzymes, such as ubiquitin-specific proteases.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-9H-indeno(1,2-d)(1,2)oxathiin-9-one 3,3-dioxide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. The pathways involved in its action depend on the specific application and target .
Comparison with Similar Compounds
1,4-Dimethyl-9H-indeno(1,2-d)(1,2)oxathiin-9-one 3,3-dioxide can be compared with other similar compounds such as:
9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile: Known for its enzyme inhibitory properties.
9H-Indeno[1,2-d][1,2]oxathiin-9-one, 1,4-dimethyl-, 3,3-dioxide: Another compound with a similar core structure. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties.
Properties
CAS No. |
55039-39-9 |
|---|---|
Molecular Formula |
C13H10O4S |
Molecular Weight |
262.28 g/mol |
IUPAC Name |
1,4-dimethyl-3,3-dioxoindeno[1,2-d]oxathiin-9-one |
InChI |
InChI=1S/C13H10O4S/c1-7-11-12(8(2)18(15,16)17-7)9-5-3-4-6-10(9)13(11)14/h3-6H,1-2H3 |
InChI Key |
JRQQRWJXBFEGRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(S(=O)(=O)O1)C)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


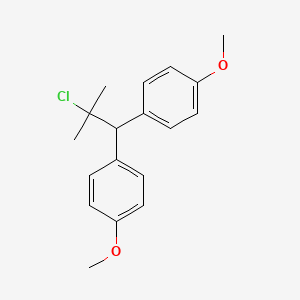

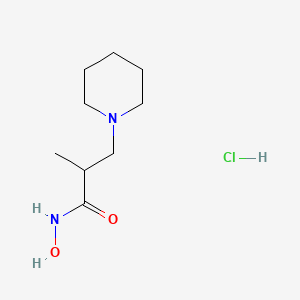

![2,2-Bis(hydroxymethyl)propane-1,3-diol;[4-(phosphonomethyl)phenyl]methylphosphonic acid](/img/structure/B12810570.png)
![12-Hydroxyindolo[2,1-b]quinazoline-6(12H)-one](/img/structure/B12810574.png)
![11-(4-phenylpiperazin-1-yl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B12810582.png)
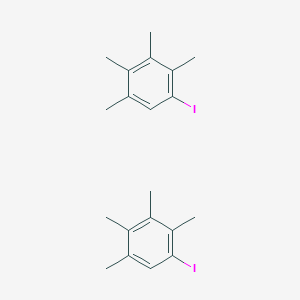
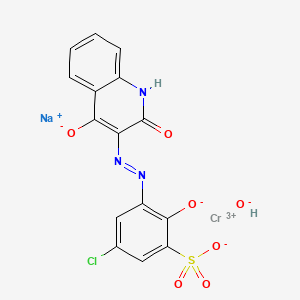
![2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol](/img/structure/B12810619.png)


